molecular formula C9H13Cl2F3N2O B13057409 (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13057409
M. Wt: 293.11 g/mol
InChI Key: ZWLMGBDHLYGPTK-JZGIKJSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl is a chiral diamine compound of high interest in pharmaceutical and chemical research. The compound features a 1,2-ethanediamine core that is substituted with a 4-(trifluoromethoxy)phenyl group at the R-configured first carbon, and is supplied as a stable dihydrochloride salt. The 1,2-ethanediamine (ethylenediamine) moiety is a well-known privileged structure in medicinal chemistry, often serving as a critical linker in bioactive molecules and contributing to molecular interactions with biological targets . The presence of the trifluoromethoxy (OCF₃) group on the phenyl ring is a common strategy in drug design, as this substituent is highly electronegative and can significantly influence a compound's metabolic stability, lipophilicity, and overall pharmacokinetic profile . This specific structural combination suggests potential for this compound to be utilized as a key chiral building block or intermediate in the synthesis of more complex molecules, such as receptor ligands or enzyme inhibitors. Researchers may employ it in the development of compounds for central nervous system (CNS) disorders, given the prevalence of similar trifluoromethoxy-containing structures in that field. As a single enantiomer (1R), it is particularly valuable for studying stereospecific biological interactions. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C9H13Cl2F3N2O

Molecular Weight

293.11 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1

InChI Key

ZWLMGBDHLYGPTK-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)N)OC(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C(CN)N)OC(F)(F)F.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl typically proceeds via:

  • Construction or procurement of the para-trifluoromethoxy-substituted benzene derivative.
  • Introduction of the chiral ethane-1,2-diamine side chain.
  • Conversion to the dihydrochloride salt form for stability and purification.

The key challenges include the selective introduction of the trifluoromethoxy group at the para position and the stereoselective formation of the (1R) chiral center.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis

Step 1: Introduction of the Trifluoromethoxy Group
  • The trifluoromethoxy group (–OCF3) is introduced typically via nucleophilic aromatic substitution or by using commercially available 4-(trifluoromethoxy)benzaldehyde.
  • The para-substituted trifluoromethoxy benzene derivatives are either synthesized or procured as starting materials to ensure regioselectivity and purity.
Step 2: Formation of the Chiral Ethane-1,2-Diamine Side Chain
  • The chiral center at the ethane-1,2-diamine moiety is introduced via asymmetric synthesis methods such as:
  • The amino groups are often protected during intermediate steps to avoid side reactions.
Step 3: Coupling of the Aromatic and Diamine Moieties
  • The aromatic aldehyde or ketone is reacted with the chiral diamine or its precursor via reductive amination or nucleophilic substitution.
  • Reductive amination is commonly employed using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the ethane-1,2-diamine linkage with retention of stereochemistry.
Step 4: Formation of the Dihydrochloride Salt
  • The free diamine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing the compound’s stability and facilitating purification.
  • This step also improves the compound’s solubility profile for further applications.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of 4-(Trifluoromethoxy)benzaldehyde Commercial or via trifluoromethoxylation methods Key aromatic precursor with trifluoromethoxy group
2 Asymmetric reduction Chiral catalyst or biocatalyst + reducing agent Formation of chiral amino alcohol intermediate
3 Reductive amination Sodium cyanoborohydride, mild acid catalyst Coupling aldehyde with diamine, forming chiral diamine
4 Salt formation HCl gas or aqueous HCl Conversion to dihydrochloride salt for stability

Analytical and Purification Considerations

Research Findings and Optimization

  • Biocatalytic Methods : Recent research indicates that enzymatic asymmetric synthesis can enhance yield and stereoselectivity for similar diamine compounds bearing trifluoromethoxy groups, reducing the need for harsh reagents and improving environmental profiles.
  • Catalytic Asymmetric Reductions : Use of chiral transition metal catalysts (e.g., Rh, Ru complexes) has been shown to provide high enantiomeric purity in the reduction of ketone intermediates.
  • Reductive Amination Efficiency : Optimization of reaction conditions (pH, temperature, reducing agent equivalents) is critical to maximize yield and minimize side-products.
  • Salt Formation : Controlled acid addition ensures complete conversion to the dihydrochloride form without degradation.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Challenges
Trifluoromethoxy introduction Use of 4-(trifluoromethoxy)benzaldehyde Commercial availability, regioselective Cost of trifluoromethoxy reagents
Chiral center formation Asymmetric reduction or biocatalysis High enantioselectivity Catalyst cost, reaction optimization
Coupling step Reductive amination Mild conditions, retention of chirality Side reactions, incomplete conversion
Salt formation Treatment with HCl Stability, purification ease Control of acid addition

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with trifluoromethoxy groups often exhibit enhanced biological activity. The presence of the trifluoromethoxy moiety in (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine suggests potential applications in anticancer therapies. Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. In animal models of neurodegeneration, similar diamine derivatives have been observed to reduce neuronal cell death and improve cognitive function, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Additives

The unique chemical structure of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine allows it to act as an effective additive in polymer formulations. Its incorporation can enhance thermal stability and chemical resistance of polymers, making it suitable for high-performance applications in coatings and composites .

Fluorinated Coatings

Due to its trifluoromethoxy group, this compound can be used in developing fluorinated coatings that provide excellent water and oil repellency. Such coatings are valuable in various industries, including automotive and aerospace, where surface protection is crucial .

Organic Synthesis

Intermediate in Synthesis

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine serves as a versatile intermediate in organic synthesis. It can facilitate the formation of more complex molecules through various reactions such as amination and coupling reactions. This makes it a valuable building block in pharmaceutical chemistry for synthesizing diverse bioactive compounds .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized a series of trifluoromethoxy-containing diamines, including (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine. The results demonstrated significant cytotoxicity against several cancer cell lines, highlighting the compound's potential as an anticancer agent .

Case Study 2: Polymer Development

A research team explored the use of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine as an additive in polycarbonate blends. The study found that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials, making them suitable for demanding applications .

Mechanism of Action

The mechanism of action of (1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain proteins, while the ethane-1,2-diamine moiety facilitates interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular weight, lipophilicity (ClogP), and biological activity. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) ClogP* Key Properties/Applications
(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2HCl OCF₃ ~327.6† ~2.5‡ Enhanced metabolic stability, potential CNS activity
(1R,2R)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine 4-F (×2) 248.3 1.8 Antifungal/antimicrobial applications
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride OCH₃ (×2) 337.3 1.2 Chiral ligand in asymmetric synthesis
(1R)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine 2-F, 4-CH₃ 168.2 1.5 Intermediate in antiviral drug synthesis
(1R)-1-(3-bromophenyl)ethane-1,2-diamine 2HCl 3-Br 288.0 2.0 Investigated for kinase inhibition

*ClogP values estimated using ’s methodology for lipophilicity assessment.
†Calculated based on molecular formula C₉H₁₁F₃N₂O·2HCl.
‡Trifluoromethoxy groups typically increase ClogP by ~0.7 compared to methoxy .

Key Observations:
  • Lipophilicity : The trifluoromethoxy group confers higher ClogP (~2.5) compared to methoxy (1.2) or fluoro (1.8) analogs, suggesting improved membrane permeability .

Biological Activity

(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine dihydrochloride, often referred to as TFMPDA, is a compound that has garnered attention for its unique chemical structure and potential biological activities. This article delves into the biological activity of TFMPDA, exploring its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9H13Cl2F3N2O
  • Molecular Weight : 293.11 g/mol
  • CAS Number : 1213960-29-2

The compound features a trifluoromethoxy group attached to a phenyl ring and an ethane-1,2-diamine moiety. This unique structure contributes to its solubility and reactivity in biological systems.

TFMPDA exhibits significant biological activity primarily through its interaction with specific molecular targets within biological systems. Research indicates that the trifluoromethoxy group enhances the binding affinity of the compound to various enzymes and receptors, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : TFMPDA has been identified as a potential enzyme inhibitor, affecting pathways involved in inflammatory responses and other physiological processes.
  • Receptor Modulation : The compound may interact with nuclear receptors such as RORγ (Retinoic acid receptor-related orphan receptor gamma), which plays a crucial role in immune responses and inflammation regulation .

Biological Activity Data

Recent studies have highlighted the compound's potential in various pharmacological contexts. Below is a summary of findings related to its biological activity:

Study ReferenceBiological ActivityFindings
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in inflammatory pathways.
RORγ ModulationExhibited selective inverse agonist activity towards RORγ, indicating potential for treating inflammatory diseases.
PharmacokineticsShowed favorable absorption and distribution properties in preclinical models.

Case Study 1: Inhibition of IL-17 Production

A study investigated the effects of TFMPDA on interleukin-17 (IL-17) production, which is critical in autoimmune diseases. The results indicated that TFMPDA effectively reduced IL-17 levels in vitro, suggesting its potential as a therapeutic agent for conditions like psoriasis and rheumatoid arthritis.

Case Study 2: Selectivity Towards RORγ

Another investigation focused on the selectivity of TFMPDA for RORγ over other nuclear receptors. The findings revealed that TFMPDA displayed over 75-fold selectivity for RORγ, making it a promising candidate for further drug development targeting inflammatory disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.